molecular formula C9H7N3O4 B11886197 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid CAS No. 106057-33-4

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid

Cat. No.: B11886197
CAS No.: 106057-33-4
M. Wt: 221.17 g/mol
InChI Key: FPJANZSAEGDDAS-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to accommodate larger volumes and ensure consistent quality .

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid can be compared with other similar compounds in the pyrazolopyridine family, such as:

  • 1H-pyrazolo[3,4-b]pyridine
  • 2H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[3,4-c]pyridine
  • 1H-pyrazolo[4,3-b]pyridine

The uniqueness of this compound lies in its specific substitution pattern and the presence of carboxylic acid groups, which confer distinct chemical and biological properties .

Biological Activity

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid is a bicyclic compound characterized by a pyrazolo[3,4-b]pyridine core with two carboxylic acid groups. This structural feature enhances its solubility and potential for biological interactions through hydrogen bonding with various biological targets. The compound has garnered attention for its diverse biological activities and potential pharmaceutical applications.

  • Molecular Formula : C₉H₇N₃O₄
  • Molar Mass : 221.17 g/mol
  • CAS Number : 106057-33-4
PropertyValue
Molecular FormulaC₉H₇N₃O₄
Molar Mass221.17 g/mol
CAS Number106057-33-4

Antitumor Activity

Research has indicated that derivatives of 1-methyl-1H-pyrazolo[3,4-b]pyridine compounds exhibit significant antitumor properties. For instance, compound 15y , a derivative, demonstrated an IC₅₀ value of 0.2 nM as a potent inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer progression. This compound effectively inhibited TBK1 downstream signaling in various cancer cell lines, including A172 and U87MG .

Antiviral Activity

The compound has also shown promising antiviral properties. Research highlighted the antiviral activity of certain pyrazolo[3,4-b]pyridine derivatives against viruses such as hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1). For instance, specific derivatives exhibited high efficacy against HSV-1 with significant reductions in viral titers in infected cell lines .

Structure-Activity Relationships (SAR)

The biological activities of 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives can be attributed to their structure. Modifications at specific positions on the pyrazole and pyridine rings significantly influence their reactivity and biological interactions. For example, the presence of different substituents can enhance or diminish the compound's ability to interact with target enzymes or receptors .

Case Study 1: TBK1 Inhibition

In a study investigating the structure–activity relationships of pyrazolo[3,4-b]pyridine derivatives, compound 15y was identified as a lead compound for immune-related drug discovery due to its remarkable inhibition of TBK1 activity and subsequent effects on cancer cell proliferation. The study utilized computer-aided drug design (CADD) to optimize the compound's structure for enhanced activity against TBK1 .

Case Study 2: Antiviral Efficacy

Another research effort focused on synthesizing and evaluating various pyrazolo[3,4-b]pyridine derivatives for their antiviral activities against multiple viral strains. The results indicated that certain compounds exhibited higher antiviral efficacy than commercial agents, suggesting their potential as therapeutic candidates for viral infections .

Properties

CAS No.

106057-33-4

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid

InChI

InChI=1S/C9H7N3O4/c1-12-7-4(3-10-12)2-5(8(13)14)6(11-7)9(15)16/h2-3H,1H3,(H,13,14)(H,15,16)

InChI Key

FPJANZSAEGDDAS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)C(=O)O)C(=O)O

Origin of Product

United States

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